1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone
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Overview
Description
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is a chemical compound that belongs to the class of benzo[b]thiophenes. These compounds are known for their diverse applications in medicinal chemistry and material science. The structure of this compound includes a thiophene ring fused with a benzene ring, substituted with a chlorine atom and a methyl group, and an ethanone group attached to the thiophene ring.
Preparation Methods
The synthesis of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be achieved through various synthetic routes. One common method involves the condensation of 3-chloro-6-methylbenzo[b]thiophene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is typically carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product .
Chemical Reactions Analysis
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the ketone group can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride, leading to the formation of the corresponding alcohol.
Scientific Research Applications
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Industry: It is used in the development of advanced materials, such as organic semiconductors and light-emitting diodes (OLEDs)
Mechanism of Action
The mechanism of action of 1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone is not fully understood, but it is believed to interact with specific molecular targets and pathways. For instance, its anticancer activity may involve the inhibition of key enzymes or signaling pathways that are essential for cancer cell proliferation and survival .
Comparison with Similar Compounds
1-(3-Chloro-6-methylbenzo[b]thiophen-2-yl)ethanone can be compared with other benzo[b]thiophene derivatives, such as:
- 1-(3-Chlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3,6-Dichlorobenzo[b]thiophen-2-yl)ethanone
- 1-(3-Chloro-6-fluorobenzo[b]thiophen-2-yl)ethanone
These compounds share a similar core structure but differ in their substituents, which can significantly impact their chemical properties and biological activities. The presence of different substituents can influence the compound’s reactivity, solubility, and interaction with biological targets .
Properties
Molecular Formula |
C11H9ClOS |
---|---|
Molecular Weight |
224.71 g/mol |
IUPAC Name |
1-(3-chloro-6-methyl-1-benzothiophen-2-yl)ethanone |
InChI |
InChI=1S/C11H9ClOS/c1-6-3-4-8-9(5-6)14-11(7(2)13)10(8)12/h3-5H,1-2H3 |
InChI Key |
DZMGAZZEYUYSFO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(S2)C(=O)C)Cl |
Origin of Product |
United States |
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